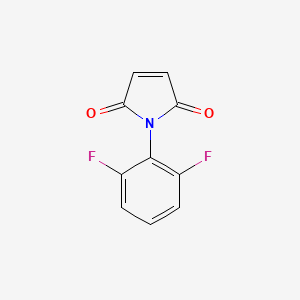

![molecular formula C19H20BrN5O4 B2518807 ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 873076-63-2](/img/structure/B2518807.png)

ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

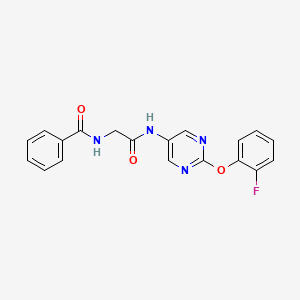

The compound , ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate, is a complex organic molecule that appears to be related to purine derivatives. Purines are a fundamental class of molecules that play a critical role in the structure of DNA and RNA, as well as in cellular energy transfer and signal transduction processes.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various routes. For instance, the synthesis of related purine derivatives has been achieved by reacting amino-substituted pyrimidines with orthoformates, as seen in the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines . This suggests that the synthesis of the compound may involve similar strategies, potentially including the formation of cyclic acetals and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like Density Functional Theory (DFT) . These studies can provide insights into the geometries, electronic properties, and potential energy maps of the molecules. For the compound , similar analyses would likely reveal the presence of a purine core with substituents that influence its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, an unexpected Pummerer rearrangement was observed during the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, which led to the formation of 2,3-dimethylthio benzofurans . This indicates that under certain conditions, the compound may also undergo unexpected rearrangements or reactions, which could be leveraged for the synthesis of novel derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the crystal structure of a related compound, ethyl 2-[9-(5-bromo-2-hydroxyphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-10-yl]acetate, was determined, revealing the conformation of the molecule and the presence of intramolecular hydrogen bonding . Such studies are crucial for understanding the stability, solubility, and potential interactions of the compound with other molecules, which are important for its practical applications.

Applications De Recherche Scientifique

Potential Inhibitors in Biosynthesis

- Research by Wanner et al. explored the synthesis and properties of potential inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system, contributing to the understanding of purinyl derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP). This study highlights the complex chemistry involved in developing compounds that could affect biosynthetic pathways (Wanner, Hageman, Koomen, & Pandit, 1978).

Antimicrobial and Antiviral Activities

- Another study on marine fungi, including Penicillium sp., identified new compounds with potential antimicrobial and antiviral activities. This research exemplifies the ongoing search for novel bioactive substances from natural sources that could lead to new therapeutic agents (Wu et al., 2010).

Corrosion Inhibition

- Zarrouk et al. conducted a theoretical study on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, as corrosion inhibitors for copper in nitric acid. This work illustrates the potential industrial applications of such compounds in protecting metals from corrosion, showcasing the importance of molecular structure in determining inhibition efficiency (Zarrouk et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O4/c1-3-29-14(26)11-25-17(27)15-16(22(2)19(25)28)21-18-23(9-4-10-24(15)18)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXNDWQLDZNJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Br)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)

![N-(2-bromo-4-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2518728.png)

![(4-Ethylphenyl)(9-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B2518733.png)

![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)